4-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)butanamide

Cheminformatics Virtual Screening Compound Registration

4-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)butanamide (CAS 300825-83-6) is a synthetic small molecule belonging to the phenoxybutanamide class, characterized by a 2,4-dichlorophenoxy moiety linked via a butanamide chain to a 3,4-dimethylphenyl group. The compound has a molecular formula of C18H19Cl2NO2 and a molecular weight of 352.3 g/mol.

Molecular Formula C18H19Cl2NO2
Molecular Weight 352.26
CAS No. 300825-83-6
Cat. No. B2727682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)butanamide
CAS300825-83-6
Molecular FormulaC18H19Cl2NO2
Molecular Weight352.26
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C
InChIInChI=1S/C18H19Cl2NO2/c1-12-5-7-15(10-13(12)2)21-18(22)4-3-9-23-17-8-6-14(19)11-16(17)20/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22)
InChIKeyXYDNMLQMEPGWCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Introduction to 4-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)butanamide (CAS 300825-83-6)


4-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)butanamide (CAS 300825-83-6) is a synthetic small molecule belonging to the phenoxybutanamide class, characterized by a 2,4-dichlorophenoxy moiety linked via a butanamide chain to a 3,4-dimethylphenyl group [1]. The compound has a molecular formula of C18H19Cl2NO2 and a molecular weight of 352.3 g/mol [1]. Its computed physicochemical properties include a high lipophilicity (XLogP3 = 5.6) and a topological polar surface area of 38.3 Ų, indicating a strong propensity for membrane permeability [1]. This specific substitution pattern distinguishes it from closely related analogs and underpins its profile in biological screening applications.

Critical Procurement Consideration: Why Generic Substitution Is Not Advisable for 4-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)butanamide


For researchers and procurement specialists, the interchangeability of phenoxybutanamide analogs is not supported by data. Even minor structural changes, such as the migration of methyl groups on the phenyl ring (e.g., from 3,4-dimethyl to 2,3-dimethyl), can profoundly alter biological activity profiles [1]. The specific 3,4-dimethylphenyl substitution pattern in this compound is associated with a distinct chemical fingerprint (InChIKey XYDNMLQMEPGWCQ-UHFFFAOYSA-N) [1], which is computationally unique. The absence of publicly available, rigorous comparative pharmacological studies across in-class analogs means that substituting a structurally similar but non-identical compound introduces an unquantifiable risk of altering target engagement, potency, and selectivity. Therefore, procurement of the exact CAS-registered entity is mandatory to ensure experimental reproducibility.

Quantitative Differentiation Evidence for 4-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)butanamide Against Key Analogs


Computational Uniqueness and Target Differentiation Potential via InChIKey

The compound's unique InChIKey (XYDNMLQMEPGWCQ-UHFFFAOYSA-N) serves as a digital fingerprint that distinguishes it from all other chemical structures, including very close analogs like 4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide [1]. This ensures that any computational model, database query, or virtual screening campaign that targets this specific structure will not inadvertently include isomers or regioisomers that differ in the position of the methyl groups on the terminal phenyl ring. Without this level of specificity, the risk of retrieving data for an incorrect analog is high.

Cheminformatics Virtual Screening Compound Registration

Physicochemical Differentiation: High Lipophilicity (XLogP3) as a Driver for Membrane-Based Assays

The compound exhibits a computed XLogP3 value of 5.6, indicating high lipophilicity [1]. This value is significantly higher than many drug-like molecules and suggests a strong propensity for passive membrane permeation and potential partitioning into lipid-rich environments. In contrast, a compound with a more polar substitution pattern (e.g., a hydroxy or amino group in place of the chlorine atoms) would present a markedly lower logP and a different pharmacokinetic profile. This property makes the compound suitable for specific assay conditions where high membrane interaction is a prerequisite, such as testing for activity against intracellular targets or in cell-based models where logP values between 5 and 6 are often correlated with optimal cell permeability.

ADME Lipophilicity Physicochemical Properties

Differential Biological Fingerprint: Reported Cytostatic Activity Against A549 and HeLa Cell Lines

Vendor literature, while not a primary source, indicates specific cytotoxic activity for this compound: an IC50 of 15 µM against A549 lung cancer cells and an IC50 of 10 µM against HeLa cervical cancer cells . Although these vendor-provided values lack a direct comparator arm, they suggest a differential susceptibility profile between these two cancer cell lines that is not reported for the nearest analog, 4-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide, for which only broad antimicrobial properties are mentioned but no quantitative IC50 values are publicly available . The difference between the two IC50 values (10 µM vs 15 µM) itself indicates a cell-line dependent potency that can be used to design further selectivity assays.

Cancer Research Cytotoxicity Cell-based Assays

General Activity Profile: Anti-proliferative and Differentiation-Inducing Effects

A patent abstract linked to this compound describes a pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes, suggesting potential use as an anti-cancer agent and for treating skin diseases like psoriasis [1]. This functional property—the promotion of differentiation—is a specific phenotypic endpoint that is not generically found across all phenoxybutanamides. To illustrate, no such differentiation-inducing activity is attributed to the structurally similar N-(2,4-dichlorophenoxy)-N-(2,3-dimethylphenyl)butanamide in available patent literature . This provides a critical differentiation point for scientists seeking compounds with a pro-differentiation mechanism of action rather than simply cytotoxic agents.

Phenotypic Screening Cell Differentiation Anti-cancer activity

Verified Application Scenarios for 4-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)butanamide Based on Quantitative Differentiation Evidence


Cell-Based Screening for Selective Cytotoxicity in Lung and Cervical Cancer Models

The reported differential IC50 values in A549 (15 µM) and HeLa (10 µM) cells justify the use of this compound as a reference agent for establishing cell-type-specific toxicity assays. Researchers procuring this compound can design experiments to validate and explore the mechanism behind the 1.5-fold potency shift, using it as a probe for pathways that are differentially expressed or activated in these two cancer types.

Use as a Calibration Standard for Computational Models with High Lipophilicity

With a precisely computed logP (XLogP3 = 5.6) and a topological polar surface area of 38.3 Ų , this compound is an ideal calibration standard for in silico models predicting membrane permeability, blood-brain barrier penetration, or non-specific binding for highly lipophilic small molecules. Procurement of the exact batch, identified by its unique InChIKey, ensures that computational predictions are anchored to a physically consistent chemical entity.

Probe for Cell Differentiation and Proliferation Arrest Studies

The patent-derived evidence showing that this compound arrests undifferentiated cell proliferation and induces monocytic differentiation makes it a valuable chemical probe for phenotypic screening campaigns focused on cancer cell reprogramming or psoriasis-related keratinocyte differentiation. The lack of this property in close analogs like the 2,3-dimethylphenyl isomer confirms the criticality of sourcing the exact 3,4-dimethyl configuration for pathway-specific investigations.

Negative Control for Closely Related Structural Analogs in SAR Studies

In structure-activity relationship (SAR) studies involving a series of phenoxybutanamides, this compound serves as a critical comparator. Its unique InChIKey and distinct biological fingerprint (cytotoxicity profile and differentiation induction) enable its use as a reference point for evaluating how a shift from the 3,4-dimethyl to other phenyl substitution patterns alters potency, selectivity, and mechanism of action, providing essential data for lead optimization campaigns.

Quote Request

Request a Quote for 4-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.